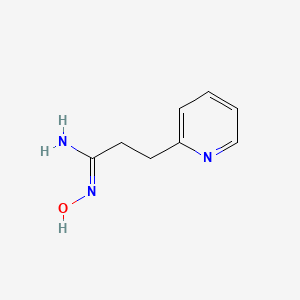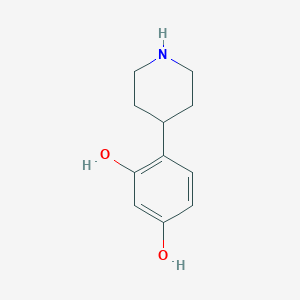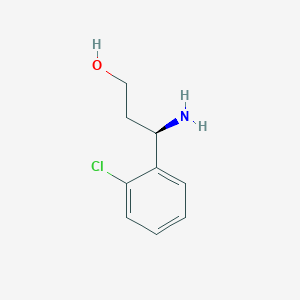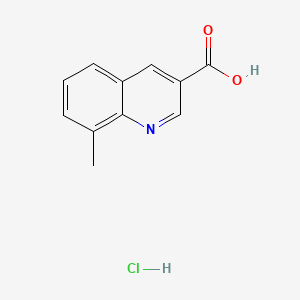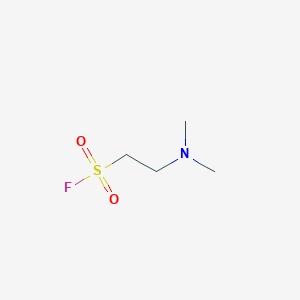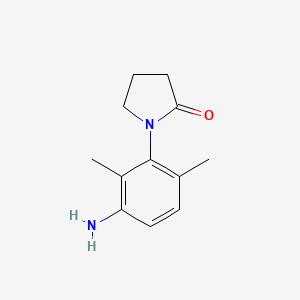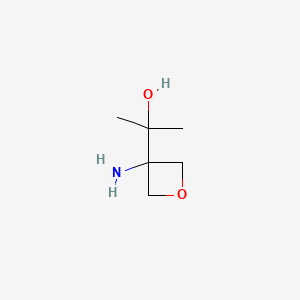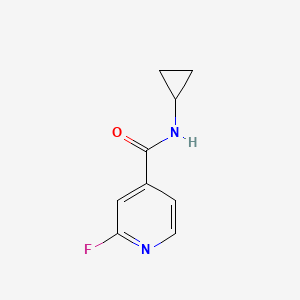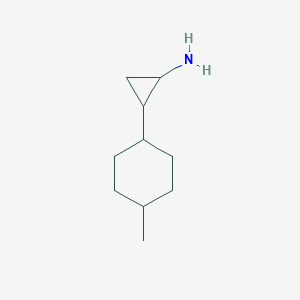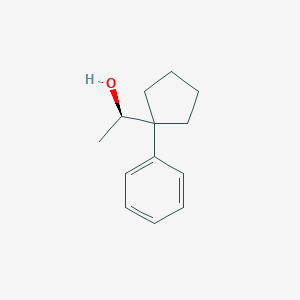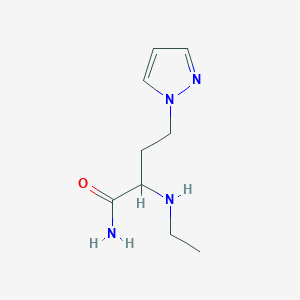
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide is an organic compound that features both an ethylamino group and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide typically involves the functionalization of pyrazole derivatives. One common method is the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This method provides a straightforward way to synthesize either C-H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazolyl group but lacks the ethylamino group.
4-(1H-pyrazol-1-yl)butanamide: Similar structure but without the ethylamino substitution.
2-(Methylamino)-4-(1H-pyrazol-1-yl)butanamide: Similar structure with a methylamino group instead of an ethylamino group.
Uniqueness
2-(Ethylamino)-4-(1h-pyrazol-1-yl)butanamide is unique due to the presence of both the ethylamino and pyrazolyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(ethylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C9H16N4O/c1-2-11-8(9(10)14)4-7-13-6-3-5-12-13/h3,5-6,8,11H,2,4,7H2,1H3,(H2,10,14) |
InChI-Schlüssel |
RDJAARPVMVJVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CCN1C=CC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


